(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-5-7(4-11-12)8(13)6-2-9-10-3-6/h2-5,8,13H,1H3,(H,9,10) |
InChI Key |
ZXTGYMNRHBJKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Reduction of Carbonyl Precursors
The most common approach to synthesizing pyrazole alcohols involves the reduction of corresponding carbonyl compounds. This method can be adapted for our target molecule by:
- Preparing a ketone intermediate with both pyrazole rings
- Reducing the ketone to the corresponding alcohol
For example, the synthesis of the related compound (1-Methyl-1H-pyrazol-4-yl)methanol involves sodium borohydride reduction of a carbonyl precursor. This approach could be modified to incorporate both pyrazole rings.
Grignard or Organolithium Reactions
Another potential synthetic route would involve:
- Preparing a Grignard or organolithium reagent from one pyrazole component
- Reacting it with an aldehyde or ester derivative of the second pyrazole
This approach is supported by the synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanol, which uses isopropylmagnesium chloride lithium chloride complex to generate a reactive intermediate.
Detailed Synthetic Procedures
Sodium Borohydride Reduction Method
Based on the synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol, the following procedure could be adapted:
- Ketone precursor containing both pyrazole rings
- Sodium borohydride (NaBH₄)
- Methanol
- Hydrochloric acid (4N)
- Saturated potassium carbonate solution
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Dissolve the ketone precursor in methanol
- Add sodium borohydride portionwise with stirring at room temperature
- Allow the reaction to proceed for 3 hours
- Cool the reaction mixture to 0°C
- Slowly acidify to pH ~1 with 4N aqueous hydrochloric acid
- Stir the resulting slurry for 1 hour at room temperature
- Basify by gradual addition of saturated aqueous potassium carbonate solution
- Dilute with additional saturated potassium carbonate solution
- Extract with ethyl acetate
- Dry the combined organic extracts over sodium sulfate
- Filter and concentrate to obtain the target alcohol
Expected yield: 90-97% based on similar reactions
Lithium Aluminum Hydride Reduction Method
An alternative approach based on the synthesis of (1H-pyrazol-4-yl)methanol:
- Ester precursor containing both pyrazole rings
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF)
- Celite
- Prepare a solution of the ester precursor in THF
- Cool the solution to 0°C
- Add lithium aluminum hydride portionwise
- Stir the reaction mixture at room temperature for 4 hours
- Cool to room temperature
- Quench using the Fieser workup method
- Filter the organic layer through Celite
- Concentrate under reduced pressure to obtain the target alcohol
Expected yield: 75-80% based on similar reactions
Grignard/Organometallic Approach
Based on the synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanol:
- 4-iodo-1-methyl-1H-pyrazole
- 1H-pyrazole-4-carbaldehyde
- Isopropylmagnesium chloride lithium chloride complex
- THF
- Hydrochloric acid (1N)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Add 4-iodo-1-methyl-1H-pyrazole to THF and cool to 0°C
- Add isopropylmagnesium chloride lithium chloride complex solution
- Stir for 30 minutes until complete disappearance of iodo-pyrazole (monitor by LCMS)
- Cool to -78°C
- Add 1H-pyrazole-4-carbaldehyde
- Stir at -78°C for 1 hour
- Remove cold bath and warm to ambient temperature
- Dilute with ethyl acetate and quench via addition of 1N HCl
- Separate layers and extract the aqueous layer with ethyl acetate
- Wash combined organic layers with brine
- Dry over sodium sulfate, filter, and concentrate
- Purify via silica gel chromatography (MeOH:DCM)
Expected yield: 30-40% based on similar reactions
Reaction Conditions and Parameters
The following table summarizes optimal reaction conditions for the different synthetic approaches:
| Method | Reducing Agent | Solvent | Temperature | Reaction Time | pH Control | Expected Yield |
|---|---|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄ | Methanol | 0-20°C | 3 hours | pH ~1 (HCl) | 90-97% |
| LiAlH₄ Reduction | LiAlH₄ | THF | 0-20°C | 4 hours | Fieser workup | 75-80% |
| Grignard Approach | iPrMgCl·LiCl | THF | -78°C to RT | 1-2 hours | 1N HCl quench | 30-40% |
Analytical Characterization
The synthesized (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can be characterized using the following techniques:
Spectroscopic Analysis
- ¹H NMR would show characteristic signals for:
- N-methyl group (~3.8-3.9 ppm)
- Methine proton at the alcohol carbon (~5.7-5.9 ppm)
- Hydroxyl proton (~4.5-5.0 ppm, exchangeable)
- Aromatic pyrazole protons (~7.5-8.0 ppm)
- Expected molecular ion peak: m/z 179 [M+H]⁺
- Characteristic fragmentation pattern including loss of water (m/z 161)
- O-H stretching (~3300-3500 cm⁻¹)
- C=N stretching (~1550-1650 cm⁻¹)
- C-O stretching (~1050-1150 cm⁻¹)
Chromatographic Analysis
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm and 280 nm
- Stationary phase: Silica gel 60 F₂₅₄
- Mobile phase: Dichloromethane/methanol (9:1)
- Visualization: UV light and vanillin stain
Purification Methods
The crude product can be purified using:
-
- Stationary phase: Silica gel
- Mobile phase: Gradient of dichloromethane and methanol
- Typical ratio: Starting with 100% DCM and gradually increasing to 10% MeOH
-
- Suitable solvents: Ethyl acetate/hexanes or ethanol/water
- Procedure: Dissolve in minimum amount of hot solvent, cool slowly, collect crystals by filtration
-
- For higher purity requirements
- Using similar conditions as analytical HPLC but with higher flow rates and loading capacity
Challenges and Considerations
Several challenges may arise during the synthesis of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol:
- Regioselectivity: Ensuring the correct position of substitution on the pyrazole rings
- Differentiation: Selectively methylating only one of the pyrazole rings
- Stability: The alcohol group may be sensitive to oxidation or elimination under harsh conditions
- Purification: Separating the target compound from reaction byproducts due to similar polarities
Alternative Synthetic Routes
Cross-Coupling Approach
A Suzuki or Stille coupling could potentially be used to connect pre-functionalized pyrazole units:
- Prepare a boronic acid or stannane derivative of one pyrazole unit
- Couple with a halogenated derivative of the second pyrazole unit
- Introduce the alcohol functionality through subsequent transformations
Direct Functionalization
Recent advances in C-H activation chemistry might allow for direct functionalization of pyrazole rings:
- Selectively activate the C-H bond at the desired position
- Introduce the second pyrazole unit through cross-coupling
- Install the alcohol functionality through oxidation or other transformations
Scale-Up Considerations
For larger-scale preparation, several modifications to the laboratory procedures would be necessary:
- Safety measures: Enhanced cooling capacity and controlled addition of reagents, especially for exothermic reactions with reducing agents
- Solvent selection: Consider more environmentally friendly alternatives to THF or dichloromethane
- Purification: Replace column chromatography with more scalable methods like recrystallization or continuous extraction
- Process monitoring: Implement in-line analytical techniques to monitor reaction progress
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry due to its ability to bind to metal ions.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a probe to study enzyme mechanisms and interactions.
Medicine
In medicine, (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole Regioisomers and Substitution Effects
(a) (1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS 1933634-06-0)
- Structure : Differs by an additional methyl group at the C3 position of the pyrazole ring.
- Molecular weight (192.22 g/mol) and lipophilicity are slightly elevated compared to the parent compound .
(b) (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 499770-87-5)
- Structure : Replaces the second pyrazole with a phenyl group.
- Impact : The phenyl group introduces strong electron-withdrawing effects and greater steric hindrance. This substitution diminishes hydrogen-bonding capacity, leading to reduced activity in enzymatic assays. For example, phenyl-substituted analogs show 18-fold lower CDK2 inhibition (Ki = 0.090 µM) compared to pyrazole-containing counterparts (Ki = 0.005 µM) .
Alkyl-Substituted Pyrazoles
(a) (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol (CAS 746623-99-4)
- Structure : Ethyl group at N1 and methyl at C3.
- Such modifications are less favorable for targets requiring polar interactions .
(b) (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2090951-91-8)
Heterocyclic Replacements
N-(5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thiazol-2-amine
- Structure : Replaces the pyrazole with a thiazole ring.
- Impact: Thiazole lacks the hydrogen-bonding donor capacity of pyrazole, resulting in significantly lower CDK2 inhibition (Ki >1 µM vs. 0.005 µM for pyrazole derivatives) .
Key Findings :
- Topological Sensitivity : Pyrazole orientation (4-yl vs. 5-yl) drastically affects activity. For example, 5-yl substitution reduces CDK2 inhibition by 18-fold .
- Steric Effects : N-Alkylation (e.g., ethyl) or bulky substituents (e.g., phenyl) reduce binding affinity due to steric clashes in the ATP-binding pocket of CDK2 .
- Hydrogen Bonding : The hydroxymethyl group is critical for target engagement. Its removal or substitution (e.g., with methyl) abolishes activity .
Biological Activity
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, which has been widely studied for its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential applications.
Chemical Structure and Properties
The chemical structure of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 150.18 g/mol |
| SMILES | Cc1cn[nH]c1Cc2cn[nH]c2O |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. Compounds containing a pyrazole scaffold have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation.
Case Study:
In a study evaluating the efficacy of various pyrazole derivatives, it was found that those with structural modifications similar to (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol showed promising results in inhibiting tumor growth in vivo. Specifically, compounds that retained the pyrazole core were effective in reducing tumor size in xenograft models .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can also possess anti-inflammatory properties. For instance, compounds similar to (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been explored, with some studies indicating effectiveness against various bacterial strains. The structural features of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
The precise mechanism of action for (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is still under investigation. However, it is believed that the compound interacts with specific molecular targets, such as kinases involved in cell signaling pathways critical for cancer progression and inflammation. The binding affinity and selectivity towards these targets can significantly influence its therapeutic efficacy.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For instance, modifications at the N-position or incorporation of additional functional groups have been shown to improve potency and selectivity against target cells . Future research should aim at:
- In-depth Mechanistic Studies: Understanding the specific pathways affected by (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol.
- Clinical Trials: Evaluating its safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) Studies: Identifying which modifications lead to improved biological activity.
Q & A
Q. What synthetic methodologies are commonly employed for (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with ketones or aldehydes, followed by reduction of intermediate carbonyl groups. For example:
- Step 1 : Condensation of substituted hydrazines with aldehydes under acidic or basic conditions to form pyrazole rings.
- Step 2 : Reduction of carbonyl intermediates (e.g., using LiAlH₄ or NaBH₄) to yield the methanol moiety.
- Step 3 : Purification via column chromatography or recrystallization . Key variables include solvent choice (e.g., DMF for nucleophilic substitutions) and temperature control to avoid side reactions.
Q. How is the compound characterized structurally and chemically post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at ~1.5–2.0 ppm, pyrazole protons at ~7.0–8.5 ppm) and carbon backbone .
- FTIR : Confirms hydroxyl (3200–3600 cm⁻¹) and C=N (1500–1600 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
- Chromatography : TLC or HPLC monitors reaction progress and purity .
Advanced Research Questions
Q. What computational tools are effective in predicting the compound’s reactivity and interactions with biological targets?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulates binding affinities with enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. Pyrazole rings often engage in π-π stacking or hydrogen bonding with active sites .
- MD Simulations : Assess stability of ligand-protein complexes over time .
Q. How can contradictory biological activity data across studies be systematically resolved?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms. Validate using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Structural Analogues : Subtle substituent changes (e.g., methyl vs. allyl groups) alter pharmacokinetics. Compare IC₅₀ values of derivatives under standardized conditions .
- Metabolic Stability : Use hepatic microsome assays to assess degradation rates, which impact in vivo efficacy .
Q. What crystallographic strategies refine the compound’s 3D structure, and how do they address disorder or twinning?
- SHELX Suite : SHELXL refines small-molecule structures against high-resolution XRD data. For disordered regions, use PART/ISOR commands to model split positions .
- Twinning Analysis : SHELXD detects twin laws (e.g., pseudo-merohedral twinning) and applies HKLF5 format for data integration .
- Hydrogen Bonding Networks : Identify O–H···N interactions between methanol and pyrazole groups using Mercury software .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations for higher yields .
- Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for XRD .
- Bioactivity Profiling : Pair in vitro assays with zebrafish models for preliminary toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
